molecular formula C10H12ClNO B11973513 N-(1-chloropropan-2-yl)benzamide

N-(1-chloropropan-2-yl)benzamide

Cat. No.: B11973513
M. Wt: 197.66 g/mol
InChI Key: PMLBCNUPBQXNPQ-UHFFFAOYSA-N
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Description

N-(1-chloropropan-2-yl)benzamide: is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . This compound is characterized by the presence of a benzamide group attached to a 1-chloropropan-2-yl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-chloropropan-2-yl)benzamide typically involves the reaction of benzoyl chloride with 1-chloropropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .

Chemical Reactions Analysis

Types of Reactions: N-(1-chloropropan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Major Products Formed:

    Substitution: Formation of N-(1-azidopropan-2-yl)benzamide or N-(1-thiocyanatopropan-2-yl)benzamide.

    Oxidation: Formation of this compound sulfoxide or sulfone.

    Reduction: Formation of N-(1-chloropropan-2-yl)benzylamine.

Mechanism of Action

The mechanism of action of N-(1-chloropropan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. This binding can alter the enzyme’s conformation and activity, leading to changes in metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

N-(1-chloropropan-2-yl)benzamide

InChI

InChI=1S/C10H12ClNO/c1-8(7-11)12-10(13)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)

InChI Key

PMLBCNUPBQXNPQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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